![molecular formula C10H7F3N2O3 B1418239 2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol CAS No. 118828-32-3](/img/structure/B1418239.png)
2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol
Overview
Description
2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an oxadiazole ring attached to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, in the presence of a base.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Phenol formation: The final step involves the formation of the phenol moiety, which can be achieved through various methods, including hydrolysis of esters or reduction of nitro groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions, such as microwave-assisted synthesis or flow chemistry, may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines or other reduced products.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol moiety may yield quinones, while reduction of the oxadiazole ring may produce amines.
Scientific Research Applications
2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used as a probe or reagent in biochemical assays and studies.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the oxadiazole ring can participate in hydrogen bonding and other interactions with biological targets. These features contribute to the compound’s biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(trifluoromethyl)phenol
- 4-Methoxy-2-(trifluoromethyl)phenol
- 2-Chloro-4-methoxy-5-(trifluoromethyl)phenol
Uniqueness
2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
2-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c1-17-7-4-5(2-3-6(7)16)8-14-9(18-15-8)10(11,12)13/h2-4,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEGTPBAKCRJIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NOC(=N2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1418157.png)

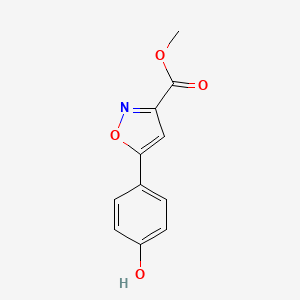
![7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1418161.png)
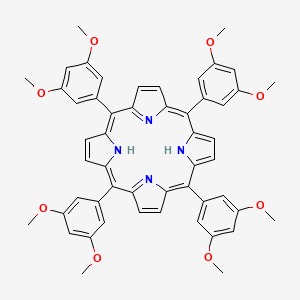
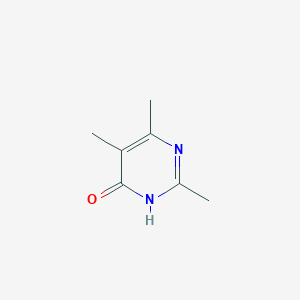
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1418165.png)
![1-ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1418167.png)
![2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B1418169.png)
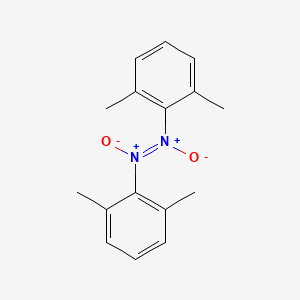
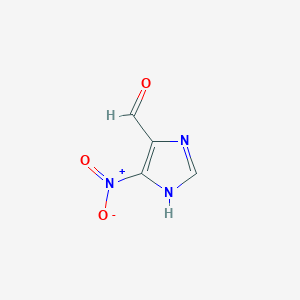
![Furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418173.png)
![7-Aminopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1418179.png)
